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Introduction

Mag-Fura-2 is a ratiometric fluorescent indicator essential for the quantitative measurement of
intracellular free magnesium ions (Mg2*). As a derivative of Fura-2, it is excitable by ultraviolet
(UV) light and exhibits a spectral shift upon binding to Mg?*.[1][2] This property allows for the
accurate determination of intracellular Mg?+ concentrations, largely independent of dye
concentration, path length, and instrument efficiency. Intracellular magnesium is a critical
cofactor in numerous enzymatic reactions, plays a vital role in DNA synthesis, hormone
secretion, and muscle contraction, and its dysregulation is implicated in various disease states.
[2][3] Mag-Fura-2's utility also extends to the measurement of high, transient intracellular
calcium (Ca2*) concentrations that would saturate high-affinity Ca2* indicators.[1][4]

This document provides detailed application notes and protocols for the effective use of Mag-
Fura-2 in fluorescence microscopy, tailored for researchers in basic science and drug
development.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Mag-Fura-2.
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Property Value Reference

Dissociation Constant (Kd) for

Mg?* 1.9mM [1][2][5]
Dissociation Constant (Kd) for

25 uM [1]
Ca2+
Excitation Wavelength (Mg2*-

~369 nm [1][5]
free)
Excitation Wavelength (Mg2*-

~330 nm [1]5]
bound)
Emission Wavelength (Mg2+-

~511 nm [5]
free)
Emission Wavelength (Mg2*-

~491 nm [6]
bound)
Molecular Weight (AM ester) 722.57 g/mol [7]
Solvent for AM Ester Anhydrous DMSO [8]

Experimental Protocols
Preparation of Mag-Fura-2 AM Stock Solution

The acetoxymethyl (AM) ester form of Mag-Fura-2 is membrane-permeant and allows for
loading into live cells.[8]

Materials:

e Mag-Fura-2, AM (e.g., from AAT Bioquest, Sigma-Aldrich)
» High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:

e Prepare a 2 to 5 mM stock solution of Mag-Fura-2, AM in anhydrous DMSO.[8] For example,
to make a 2 mM solution, dissolve 1 mg of Mag-Fura-2, AM in 691.98 pL of DMSO.[9]
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 Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

» Store the aliquots at -20°C, protected from light and moisture.[9] It is recommended to use
the stock solution on the same day it is prepared.[9]

Cell Loading with Mag-Fura-2 AM

This protocol provides a general guideline for loading adherent cells. Optimization of dye
concentration, loading time, and temperature may be required for different cell types.

Materials:

e Cells cultured on coverslips or in a black-wall, clear-bottom microplate

e Mag-Fura-2, AM stock solution (2-5 mM in DMSO)

e Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4

e Pluronic® F-127 (20% w/v solution in DMSO, optional but recommended)
» Probenecid (optional, to prevent dye leakage)

Protocol:

o Prepare Loading Solution:

o On the day of the experiment, thaw an aliquot of the Mag-Fura-2, AM stock solution to
room temperature.[8]

o Prepare a 2X working solution. For a final in-well concentration of 5 uM, mix 16 pL of a 2
mM Mag-Fura-2, AM stock solution into 3.2 mL of HHBS.[9]

o (Optional) To improve the aqueous solubility of the AM ester, add Pluronic® F-127 to the
loading solution at a final concentration of 0.02-0.04%.[1][8]

o (Optional) To reduce the leakage of the de-esterified indicator from the cells, add
probenecid to a final concentration of 1-2.5 mM.[1]

e Cell Loading:
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[e]

Grow cells to the desired confluency on coverslips or in a microplate.

Remove the culture medium.

o

[¢]

Add an equal volume of the 2X dye loading solution to the wells already containing culture
medium, or replace the medium entirely with the 1X working solution.[9]

[¢]

Incubate the cells for 30-60 minutes at 37°C or room temperature.[8][9] The optimal time
and temperature should be determined empirically.[1]

e Washing:
o After incubation, remove the loading solution.

o Wash the cells two to three times with fresh, pre-warmed HHBS (with probenecid, if used
during loading) to remove extracellular dye.[1]

o Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the
intracellular Mag-Fura-2 AM by cellular esterases.[1]

Fluorescence Microscopy and Data Acquisition

Instrumentation:

An inverted fluorescence microscope equipped with a UV light source (e.g., Xenon arc
lamp).

« Filter sets appropriate for Fura-2 imaging (excitation filters for ~340 nm and ~380 nm, and an
emission filter for ~510 nm).[8]

o A sensitive camera (e.g., cooled CCD) for capturing fluorescent images.

e Image acquisition and analysis software capable of ratiometric calculations.
Procedure:

o Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.

o Continuously perfuse the cells with HHBS at a constant temperature.
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e Acquire images by alternating the excitation wavelength between ~340 nm and ~380 nm,
while collecting the emission at ~510 nm.

e Record a time-lapse series of image pairs to monitor changes in intracellular Mg2*+
concentration in response to stimuli.

e At the end of each experiment, perform a calibration procedure to convert the fluorescence
ratios into absolute Mg2* concentrations.

Calibration of the Mag-Fura-2 Signal

In situ calibration is crucial for determining the absolute intracellular Mg2+ concentration. This is
typically achieved by permeabilizing the cells and exposing them to solutions with known Mg2+*
concentrations.

Materials:

o Mg?*-free calibration buffer (e.g., containing 10 mM EGTA)

o Mg?*-saturating calibration buffer (e.g., containing 10-35 mM MgClz2)
e Adigitonin or ionomycin solution to permeabilize the cells.

Protocol:

o After the experiment, perfuse the cells with the Mg2*-free calibration buffer containing a cell-
permeabilizing agent to obtain the minimum fluorescence ratio (Rmin).

» Next, perfuse the cells with the Mg?*+-saturating calibration buffer to obtain the maximum
fluorescence ratio (Rmax).

e The intracellular Mg2* concentration can then be calculated using the Grynkiewicz equation:
[Mg2*] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:

o Kd is the dissociation constant of Mag-Fura-2 for Mg2* (1.9 mM).[1]
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[e]

R is the experimentally measured ratio of fluorescence intensities at the two excitation
wavelengths (F340/F380).

[e]

Rmin is the ratio in the absence of Mg2*.

o

Rmax is the ratio at saturating Mg?* concentrations.

[¢]

Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (~380
nm) for the Mg?*-free and Mg?*-bound forms of the dye, respectively.

Signaling Pathways and Applications

Mag-Fura-2 is a valuable tool for investigating the role of Mg?* in various signaling pathways.

Magnesium Homeostasis and TRPM7

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a key regulator of cellular
magnesium homeostasis. Mag-Fura-2 has been instrumental in demonstrating the role of
TRPM7 in Mg?* influx.[7] Studies in various cell types, including lymphocytes and embryonic
cells, have used Mag-Fura-2 to show that the absence or inhibition of TRPM7 leads to a
significant reduction in intracellular Mg?* levels.[1][10]
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Caption: TRPM7-mediated Mg2* influx and its role in cellular processes.

Mitochondrial Magnesium Regulation

Mitochondria are crucial for cellular energy metabolism and calcium signaling, and their
function is heavily dependent on magnesium. Mag-Fura-2 has been used to measure
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mitochondrial matrix Mg2* concentration and investigate the role of mitochondrial Mg2+
transporters like Mrs2.[9] These studies have revealed that mitochondrial Mg?+ levels regulate
the activity of the mitochondrial calcium uniporter (MCU), thereby influencing mitochondrial

Ca?* uptake and cellular bioenergetics.[8][9]

Cytosolic Mg2*

Uptake

Mitochondrion

Mrs2 Transporter

_ Matrix Mg2+
2+
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\ ptake Inhibits

Matrix Ca2*

ATP Production
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Caption: Regulation of mitochondrial Ca2* uptake by matrix Mg2+.
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Experimental Workflow

The following diagram illustrates a typical experimental workflow for measuring intracellular
Mg?* using Mag-Fura-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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